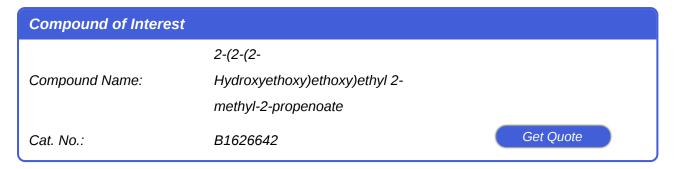


Application Notes and Protocols for DEGMA-Containing Coatings and Adhesives

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the formulation and characterization of coatings and adhesives containing Di(ethylene glycol) methyl ether methacrylate (DEGMA). DEGMA is a versatile monomer known for conferring thermoresponsive and hydrophilic properties to polymers, making it valuable in biomedical applications such as drug delivery, tissue engineering, and biocompatible coatings.

Formulation of DEGMA-Containing Polymers

DEGMA can be polymerized using various techniques, with Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization being a common method for achieving well-defined polymers. The properties of the resulting polymers can be tuned by copolymerizing DEGMA with other monomers.

Synthesis of Thermo-responsive Copolymers by RAFT Polymerization

This protocol describes the synthesis of statistical copolymers of DEGMA and oligo(ethylene glycol) methyl ether methacrylate (OEGMA), which allows for the tuning of the Lower Critical Solution Temperature (LCST).



Experimental Protocol:

- Monomer and Initiator Preparation:
 - Prepare a stock solution of the desired molar ratio of DEGMA and OEGMA monomers.
 - Dissolve the RAFT chain transfer agent (CTA), such as 5-amino-4-methyl-4-(propylthiocarbonothioylthio)-5-oxopentanoic acid (APP), and an initiator like Azobisisobutyronitrile (AIBN) in a suitable solvent (e.g., 1,4-dioxane).

Polymerization:

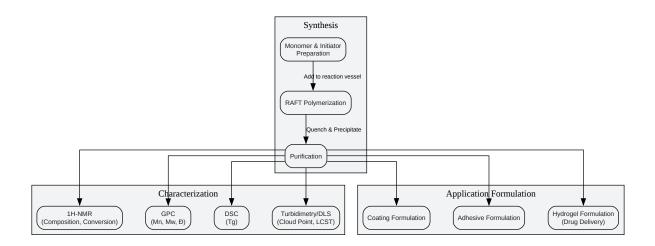
- Combine the monomer solution with the initiator and CTA solution in a reaction vessel.
- Deoxygenate the mixture by purging with an inert gas (e.g., nitrogen or argon) for at least
 30 minutes.
- Seal the vessel and immerse it in a preheated oil bath at a specific temperature (e.g., 70°C) to initiate polymerization.
- Allow the reaction to proceed for a predetermined time (e.g., 4 hours) to achieve high monomer conversion (up to 95%).[1]

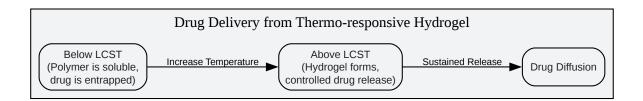
Purification:

- Quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.
- Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
- Collect the precipitated polymer by filtration or centrifugation.
- Redissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate to remove unreacted monomers and initiator fragments. Repeat this step two more times.
- Dry the purified polymer under vacuum until a constant weight is achieved.



Experimental Workflow for Synthesis and Characterization





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References

- 1. mdpi.com [mdpi.com]
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